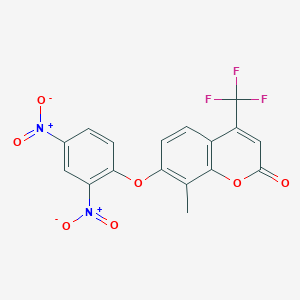![molecular formula C33H31NO5 B11147084 6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5-methyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11147084.png)
6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5-methyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-5-METHYL-3-(NAPHTHALEN-2-YL)-7H-FURO[3,2-G]CHROMEN-7-ONE is a complex organic molecule that features a unique combination of structural motifs This compound is characterized by the presence of a decahydroisoquinoline moiety, a naphthalene ring, and a furochromenone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-5-METHYL-3-(NAPHTHALEN-2-YL)-7H-FURO[3,2-G]CHROMEN-7-ONE involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route may include:
Formation of the Decahydroisoquinoline Moiety: This step involves the hydrogenation of isoquinoline derivatives under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon.
Synthesis of the Furochromenone Core: This can be achieved through a cyclization reaction involving a chromenone precursor and a suitable furan derivative under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the decahydroisoquinoline moiety with the furochromenone core and the naphthalene ring. This can be done using a variety of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for hydrogenation steps and automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-5-METHYL-3-(NAPHTHALEN-2-YL)-7H-FURO[3,2-G]CHROMEN-7-ONE: can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the decahydroisoquinoline moiety can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).
Reduction: The carbonyl groups in the furochromenone core can be reduced to alcohols using reducing agents like NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like HNO₃ (nitric acid) or Br₂ (bromine).
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, H₂O₂ (hydrogen peroxide)
Reduction: NaBH₄, LiAlH₄, H₂ (hydrogen gas) with a catalyst
Substitution: HNO₃, Br₂, Cl₂ (chlorine gas)
Major Products
Oxidation: Ketones and carboxylic acids
Reduction: Alcohols
Substitution: Nitro, bromo, or chloro derivatives
科学的研究の応用
6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-5-METHYL-3-(NAPHTHALEN-2-YL)-7H-FURO[3,2-G]CHROMEN-7-ONE:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways involving isoquinoline derivatives.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-5-METHYL-3-(NAPHTHALEN-2-YL)-7H-FURO[3,2-G]CHROMEN-7-ONE would depend on its specific application. In a medicinal context, it may interact with enzymes or receptors, modulating their activity. The decahydroisoquinoline moiety could mimic natural substrates or inhibitors, while the furochromenone core could provide additional binding interactions.
類似化合物との比較
Similar compounds include:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Indole derivatives: Possess various biological activities and are used in drug development.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives: Effective as influenza virus inhibitors.
6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-5-METHYL-3-(NAPHTHALEN-2-YL)-7H-FURO[3,2-G]CHROMEN-7-ONE: stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity.
特性
分子式 |
C33H31NO5 |
|---|---|
分子量 |
521.6 g/mol |
IUPAC名 |
6-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-5-methyl-3-naphthalen-2-ylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C33H31NO5/c1-20-25-15-27-28(23-10-9-21-6-2-3-7-22(21)14-23)19-38-29(27)17-30(25)39-32(36)26(20)16-31(35)34-13-12-33(37)11-5-4-8-24(33)18-34/h2-3,6-7,9-10,14-15,17,19,24,37H,4-5,8,11-13,16,18H2,1H3 |
InChIキー |
GDGKOUJIZNLBCO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC5=CC=CC=C5C=C4)CC(=O)N6CCC7(CCCCC7C6)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-tryptophanate](/img/structure/B11147004.png)
![3-(4-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2-yl)pyridine](/img/structure/B11147005.png)
![3-(3-acetyl-1H-indol-1-yl)-1-[4-(2,4-dimethylphenyl)piperazino]-1-propanone](/img/structure/B11147009.png)
![N-{2-[(E)-2-(2-chloro-6-fluorophenyl)-1-cyanoethenyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}thiophene-2-carboxamide](/img/structure/B11147017.png)
![N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-beta-alanine](/img/structure/B11147032.png)
![ethyl 3-{7-[2-(dimethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11147034.png)
![N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide](/img/structure/B11147041.png)
![(4Z)-4-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11147045.png)
![4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B11147058.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B11147065.png)
![N-(2,5-dimethylphenyl)-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11147067.png)

![2-(4-Chlorophenyl)-4-[3-(piperidinosulfonyl)phenyl]-1,3-thiazole](/img/structure/B11147073.png)
![5-[(4-methoxyphenyl)amino]-2-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11147077.png)
